![molecular formula C16H22BrCl3N2O B11978240 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11978240.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide is a synthetic organic compound characterized by the presence of a bromoaniline group, a trichloroethyl group, and an octanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states and functional groups.
科学研究应用
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide involves its interaction with specific molecular targets and pathways. The bromoaniline group can interact with enzymes or receptors, leading to modulation of their activity. The trichloroethyl group may contribute to the compound’s stability and reactivity, while the octanamide chain can influence its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide can be compared with other similar compounds, such as:
- N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]butanamide
- N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide
These compounds share similar structural features but differ in the length of the alkyl chain or the presence of additional functional groups
属性
分子式 |
C16H22BrCl3N2O |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide |
InChI |
InChI=1S/C16H22BrCl3N2O/c1-2-3-4-5-6-7-14(23)22-15(16(18,19)20)21-13-10-8-12(17)9-11-13/h8-11,15,21H,2-7H2,1H3,(H,22,23) |
InChI 键 |
RXEVFQIQBAFKFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)
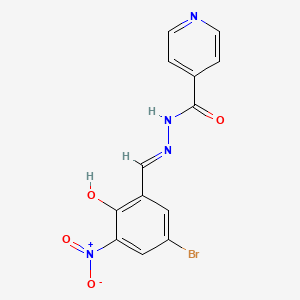
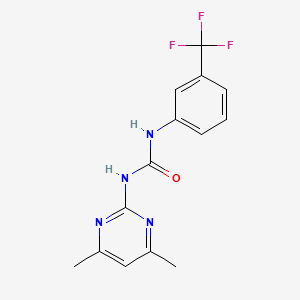
![allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978175.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11978209.png)
![(2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11978223.png)
![methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978226.png)
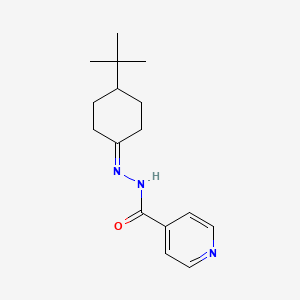

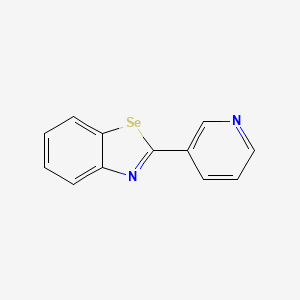
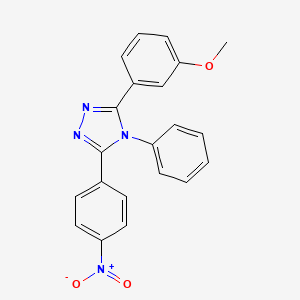
![4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine](/img/structure/B11978254.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978256.png)
